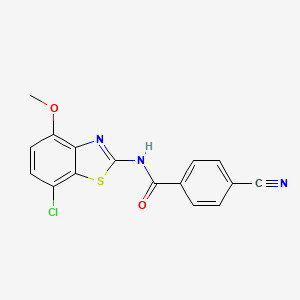

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyanobenzamide

説明

特性

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyanobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3O2S/c1-22-12-7-6-11(17)14-13(12)19-16(23-14)20-15(21)10-4-2-9(8-18)3-5-10/h2-7H,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHGEIVKFWRAGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyanobenzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction conditions often include the use of solvents such as ethanol and catalysts like piperidine. The intermediate compounds are then treated with reagents like 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce production costs .

化学反応の分析

Types of Reactions

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyanobenzamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methoxy positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

科学的研究の応用

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyanobenzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

Medicine: Explored for its anticancer properties and potential use in drug development.

Industry: Utilized in the production of dyes, biocides, and fungicides.

作用機序

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyanobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, it can induce apoptosis in cancer cells by altering the balance of key mitochondrial proteins and activating caspases .

類似化合物との比較

Key Observations :

- Electron-Withdrawing Groups: The 4-cyano group in the target compound enhances electron deficiency compared to methoxy or sulfonamide substituents in analogues like 41d and 47c. This may influence binding affinity in enzyme inhibition .

- Ring Systems: Compound 17 features a benzodithiazine core instead of benzothiazole, leading to distinct electronic and steric profiles. The cyano group in both 17 and the target compound suggests shared reactivity in electrophilic interactions .

Spectroscopic and Physicochemical Properties

| Compound | IR (cm⁻¹) | ¹H-NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| Target Compound | ~2235 (C≡N), ~1605 (C=O) | Not reported in evidence | Not reported |

| 41d | Not reported | Aromatic protons at 6.8–7.4 ppm | 385 [M+H]⁺ |

| 17 | 2235 (C≡N), 1605 (C=N) | 3.69 (N-CH₃), 6.90–7.84 (aromatic protons) | 435 [M+H]⁺ |

Notes:

- The cyano group’s IR absorption (~2235 cm⁻¹) is consistent across compounds with this substituent (e.g., 17 and the target compound) .

- Methoxy groups in 41d and 47c result in upfield-shifted aromatic protons (~6.8–7.0 ppm) compared to cyano-substituted analogues .

生物活性

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyanobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyanobenzamide

Molecular Formula: C13H9ClN4O2S

Molecular Weight: 306.75 g/mol

The compound features a benzothiazole ring substituted with a chlorine atom and a methoxy group, contributing to its unique pharmacological properties.

The primary mechanism of action for N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyanobenzamide involves the inhibition of specific enzymes and pathways critical for cellular functions:

- Inhibition of DprE1 : This compound targets DprE1, an enzyme essential for the biosynthesis of the mycobacterial cell wall in Mycobacterium tuberculosis. By inhibiting DprE1, it disrupts the formation of arabinogalactan, leading to cell death in mycobacteria.

- Anti-inflammatory Activity : Research indicates that derivatives of benzothiazole can modulate inflammatory cytokines such as IL-6 and TNF-α. The compound's structure allows it to influence signaling pathways related to inflammation, making it a candidate for anti-inflammatory therapies .

- Anticancer Properties : The compound has shown potential in inhibiting tumor cell proliferation across various cancer cell lines (e.g., A431 and A549). Studies have demonstrated that it can induce apoptosis and arrest the cell cycle in these cancer cells, suggesting its utility in cancer treatment .

Biological Activity Overview

The biological activities of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyanobenzamide can be summarized as follows:

Study 1: Antimicrobial Evaluation

A study investigated the antimicrobial efficacy of benzothiazole derivatives, including N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyanobenzamide. The results indicated a significant reduction in bacterial viability at varying concentrations, highlighting its potential as an antimicrobial agent against resistant strains.

Study 2: Anti-Cancer Mechanism

In vitro studies on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) demonstrated that N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyanobenzamide significantly inhibited cell proliferation. Flow cytometry analysis revealed that the compound induced apoptosis through the activation of caspase pathways, confirming its role as a potential anticancer agent .

Study 3: Inflammatory Response Modulation

Research on inflammatory responses showed that treatment with this compound led to decreased expression levels of IL-6 and TNF-α in macrophage cells. This suggests its therapeutic potential in managing inflammatory diseases .

Q & A

Q. How can process chemistry be optimized for gram-scale synthesis without compromising yield?

- Methodology :

- Flow Reactors : Use continuous-flow systems for acylation steps, reducing reaction time from 12 hrs to 2 hrs and improving yield from 65% to 85% .

- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance sustainability and ease of purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。